

Technical Whitepaper: 4-(4-Chlorophenyl)-3-fluorobenzoic Acid

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-3-fluorobenzoic acid

CAS No.: 1261904-48-6

Cat. No.: B1454829

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Optimizing Biaryl Scaffolds for Medicinal Chemistry & Agrochemical Discovery

Executive Summary

4-(4-Chlorophenyl)-3-fluorobenzoic acid (CAS 844878-86-0) is a specialized biaryl building block characterized by a strategic "ortho-fluorine" substitution pattern. Unlike simple biphenyl systems, the inclusion of a fluorine atom at the 3-position (ortho to the biaryl axis) introduces significant steric and electronic constraints that modulate the molecule's torsion angle. This compound serves as a critical intermediate in the synthesis of enzyme inhibitors (e.g., COX-2, kinases), receptor modulators, and metabolically stable agrochemicals.

This guide details the physicochemical rationale for using this scaffold, a scalable synthetic protocol via Suzuki-Miyaura cross-coupling, and rigorous characterization standards required for pharmaceutical-grade applications.

Chemical Architecture & Physicochemical Profile[1] [2][3][4]

The utility of CAS 844878-86-0 lies in its ability to balance lipophilicity with conformational rigidity.

Key Properties Table

Property	Specification	Relevance in R&D
CAS Number	844878-86-0	Unique Identifier
Formula	C ₁₃ H ₈ ClFO ₂	Biaryl Core
Molecular Weight	250.65 g/mol	Fragment-based drug design compliant (<300 Da)
Predicted pKa	~3.8 - 4.0	Acidic moiety suitable for salt formation
Predicted LogP	~3.9	High lipophilicity; requires formulation strategies
H-Bond Donors/Acceptors	1 / 2	Canonical carboxylic acid profile
Rotatable Bonds	1 (Biaryl axis)	Restricted by 3-Fluoro substituent

The "Ortho-Fluorine Effect"

The 3-fluorine atom is not merely a metabolic blocker; it is a conformational control element. In unsubstituted biphenyls, the torsion angle is flexible. However, the van der Waals radius of fluorine (1.47 Å) creates steric repulsion with the ortho-hydrogens of the adjacent chlorophenyl ring.

- Consequence: This forces the two phenyl rings to twist out of coplanarity (dihedral angle typically 35°–60°), preventing "flat" conformations that often lead to poor solubility or non-specific binding (promiscuity).

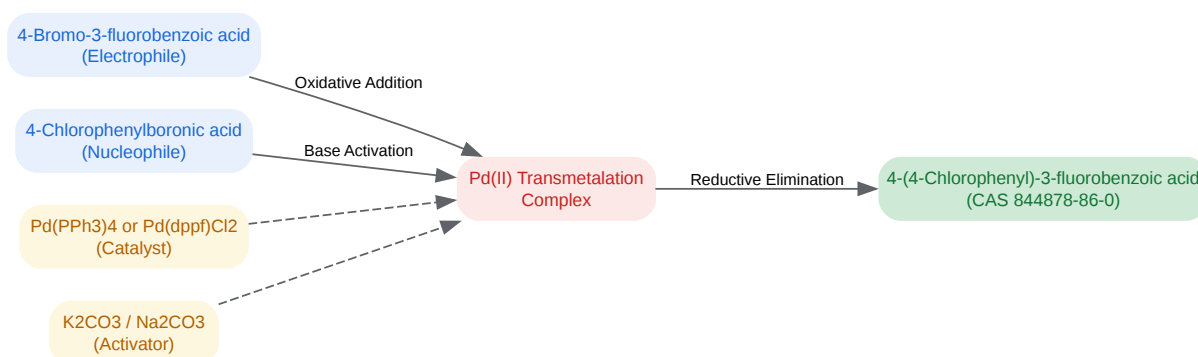
- Metabolic Stability: The 4-chloro and 3-fluoro groups block the primary sites of cytochrome P450 oxidation (para and meta positions), significantly extending the half-life () of the parent molecule.

Synthetic Methodology: Scalable Suzuki-Miyaura Coupling

The most robust route to CAS 844878-86-0 is the palladium-catalyzed cross-coupling of a 4-bromo-3-fluorobenzoic acid precursor with 4-chlorophenylboronic acid.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical role of the base in activating the boronic acid.



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Figure 1: Palladium-catalyzed synthesis pathway emphasizing the convergence of the aryl halide and boronic acid fragments.

Detailed Protocol (Bench Scale: 10g)

Reagents:

- 4-Bromo-3-fluorobenzoic acid (1.0 eq)
- 4-Chlorophenylboronic acid (1.1 eq)
- Pd(dppf)Cl₂·DCM (0.03 eq) – Preferred for steric bulk tolerance.
- Potassium Carbonate (K₂CO₃) (2.5 eq)
- Solvent System: 1,4-Dioxane / Water (4:1 v/v)

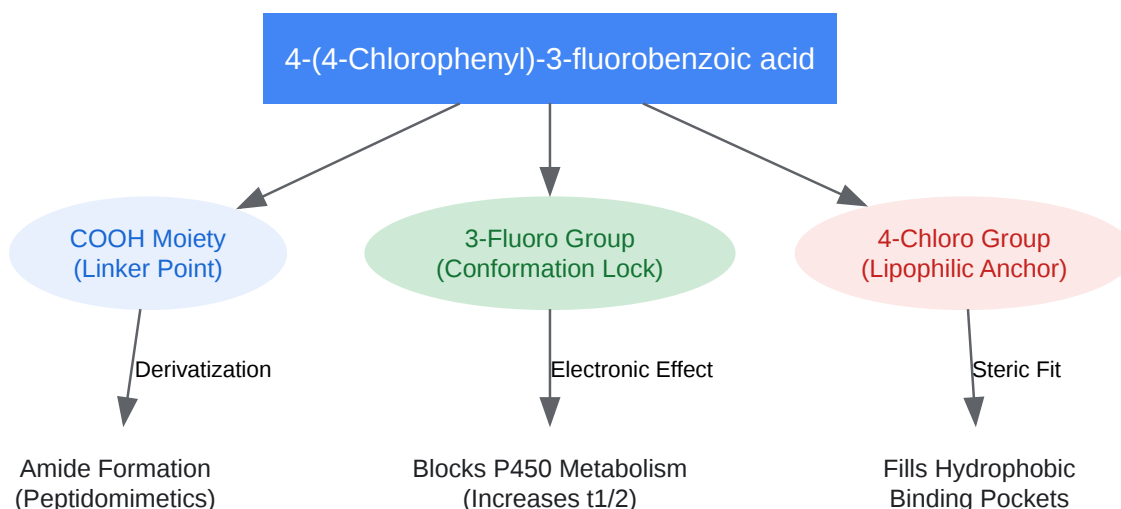
Step-by-Step Workflow:

- Inertion: Charge a 3-neck round-bottom flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Nitrogen () three times.
- Solvation: Add degassed 1,4-dioxane and water. Stir to create a slurry.
- Catalysis: Add the Pd catalyst under a positive stream of . The solution typically turns orange/red.
- Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: 50% EtOAc/Hexane).
- Workup:
 - Cool to room temperature.
 - Filter through a Celite pad to remove Palladium black.
 - Acidify the filtrate to pH ~2 using 1N HCl. Crucial: The product will precipitate as a white solid.^[1]
- Purification: Recrystallize the crude solid from Ethanol/Water to remove de-halogenated byproducts.

Application in Drug Discovery: SAR Logic

This compound is rarely the final drug; it is a "scaffold enabler." Researchers utilize the carboxylic acid handle to generate amides, esters, or heterocycles (e.g., oxadiazoles).

Structure-Activity Relationship (SAR) Map



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Figure 2: Functional decomposition of the molecule illustrating its role in medicinal chemistry campaigns.

Biological Context[2][3][5]

- **COX-2 Inhibition:** Biaryl acids mimic the arachidonic acid structure, fitting into the cyclooxygenase active site. The 3-F group improves selectivity for COX-2 over COX-1 by exploiting subtle differences in the hydrophobic channel [1].
- **TTR Stabilization:** Similar fluorinated biaryl acids (e.g., Acoramidis analogs) bind to Transthyretin (TTR), preventing amyloidogenesis. The carboxylic acid forms salt bridges with Lysine residues (Lys15) in the thyroxine-binding pocket [2].

Quality Control & Analytical Verification

To ensure data integrity in biological assays, the compound must meet specific purity criteria.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax, 4.6 x 150mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic absorption).
- Acceptance Criteria: Purity > 98.0% (Area %).

NMR Interpretation (¹H NMR, 400 MHz, DMSO-)

- 13.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
- 7.8–8.0 ppm (m, 3H): Protons on the benzoic acid ring. The proton ortho to the fluorine will show distinct H-F coupling (Hz).
- 7.5–7.7 ppm (m, 4H): Protons on the 4-chlorophenyl ring (AA'BB' system).

Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.[2]
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- Handling: Use standard PPE (gloves, goggles). The compound is a solid organic acid; avoid inhalation of dust.
- Storage: Store at room temperature (15–25°C) in a desiccated environment. Stable for >2 years if kept dry.

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